molecular formula C17H15N3OS B5546085 3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine

3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine

Cat. No. B5546085
M. Wt: 309.4 g/mol
InChI Key: SQXCLJSWOXEJEY-UHFFFAOYSA-N
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Description

3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine, also known as DPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

Synthesis and Structural Insights

The research surrounding 3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine mainly focuses on its synthesis and potential applications in creating novel compounds and exploring their properties. For example, Gennari et al. (2008) discussed the synthesis and characterization of Cu(I) complexes with heteroscorpionate ligands, highlighting the creation of new chemical structures with potential applications in catalysis and material science (Gennari et al., 2008). Similarly, Metwally et al. (2008) utilized a related compound for synthesizing novel heterocycles of pharmaceutical interest, indicating the role of these compounds in drug discovery and development (Metwally et al., 2008).

Potential in Organic Electronics and Materials Science

Research by Li et al. (2016) demonstrates the utility of pyrazole derivatives in creating bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), pointing towards the compound's significance in advancing organic electronics and light-emitting materials (Li et al., 2016).

Applications in Heterocyclic Chemistry and Drug Synthesis

Several studies have explored the use of pyrazole-derived compounds in synthesizing a wide range of heterocyclic compounds with potential pharmaceutical applications. For instance, the work by El‐Borai et al. (2013) on microwave-assisted synthesis of pyrazolopyridines reveals the compound's role in creating antioxidants, antitumor, and antimicrobial agents, showcasing its importance in medicinal chemistry (El‐Borai et al., 2013).

Contributions to Molecular Reporting and Sensing

Rurack and Bricks (2001) investigated derivatives of pyrazoline as molecular reporters for multimodal signaling, emphasizing the compound's relevance in developing sensors and reporting systems for various chemical analytes (Rurack & Bricks, 2001).

Catalysis and Reaction Mechanisms

Research articles also delve into the catalytic properties and reaction mechanisms involving pyrazole-derived compounds. Rahmani et al. (2018) highlighted an efficient synthesis method for pyridine-pyrimidines catalyzed by ionic liquids, illustrating the compound's utility in catalysis and organic synthesis (Rahmani et al., 2018).

properties

IUPAC Name

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-16(22-15-8-4-3-5-9-15)13(2)20(19-12)17(21)14-7-6-10-18-11-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXCLJSWOXEJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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